molecular formula C11H13ClN2O2 B1438279 3-(2-chloropropanamido)-N-methylbenzamide CAS No. 1098346-34-9

3-(2-chloropropanamido)-N-methylbenzamide

Cat. No. B1438279
CAS RN: 1098346-34-9
M. Wt: 240.68 g/mol
InChI Key: CAVHJFJDIDFZJH-UHFFFAOYSA-N
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Description

3-(2-chloropropanamido)-N-methylbenzamide is a chemical compound with the molecular weight of 282.77 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular structure of 3-(2-chloropropanamido)-N-methylbenzamide consists of a benzamide core with a 2-chloropropanamido substituent . The InChI code for this compound is 1S/C14H19ClN2O2/c1-4-17 (5-2)14 (19)11-7-6-8-12 (9-11)16-13 (18)10 (3)15/h6-10H,4-5H2,1-3H3, (H,16,18) .


Physical And Chemical Properties Analysis

3-(2-chloropropanamido)-N-methylbenzamide is a powder that is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Design

3-(2-chloropropanamido)-N-methylbenzamide: is a compound that can be utilized in the development of new pharmaceuticals. Its structure allows for the creation of various derivatives which can be screened for biological activity. In medicinal chemistry, this compound could serve as a precursor in the synthesis of molecules with potential antiviral, anti-inflammatory, or anticancer properties .

Biochemical Research

In biochemistry, 3-(2-chloropropanamido)-N-methylbenzamide may be used as a reagent to study enzyme-substrate interactions. It could help in understanding the binding affinities and the structural requirements for enzymatic reactions, which is crucial for designing enzyme inhibitors .

Industrial Applications

This compound’s derivatives could be explored for their utility in industrial processes. For instance, they might act as catalysts or intermediates in the synthesis of more complex chemical entities. The compound’s reactivity with various agents can lead to the development of new materials or chemical processes .

Environmental Impact Studies

The environmental impact of chemicals is an important area of study. 3-(2-chloropropanamido)-N-methylbenzamide and its derivatives can be examined for their biodegradability, toxicity, and long-term effects on ecosystems. This research is vital for assessing the safety and environmental regulations of new chemicals .

Pharmaceutical Research

In pharmaceutical research, this compound could be investigated for its pharmacokinetics and pharmacodynamics. Studies could focus on its absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development .

Chemical Synthesis

3-(2-chloropropanamido)-N-methylbenzamide: can be used in organic synthesis as a building block. Its chemical structure allows for various modifications, making it a versatile starting material for constructing a wide range of chemical compounds .

Safety and Handling Protocols

Research into the safe handling and storage of chemicals is essential. For 3-(2-chloropropanamido)-N-methylbenzamide , developing standard operating procedures (SOPs) for its use in laboratories and industry would ensure the safety of personnel and the environment .

Regulatory Compliance

Understanding the regulatory status of chemicals is crucial for their commercial and research applications. Studies on 3-(2-chloropropanamido)-N-methylbenzamide would involve ensuring compliance with global chemical regulations, such as REACH and TSCA, to facilitate its use in various industries .

properties

IUPAC Name

3-(2-chloropropanoylamino)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-7(12)10(15)14-9-5-3-4-8(6-9)11(16)13-2/h3-7H,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVHJFJDIDFZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloropropanamido)-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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